N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine

Description

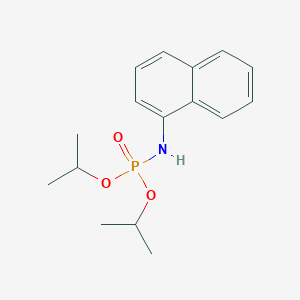

N-Di(propan-2-yloxy)phosphorylnaphthalen-1-amine is a phosphorus-containing naphthylamine derivative characterized by a phosphoryl group substituted with two isopropoxy moieties and linked to a naphthalen-1-amine scaffold. This compound belongs to a broader class of organophosphorus amines, which are notable for their applications in coordination chemistry, catalysis, and materials science due to their electronic and steric properties . While direct studies on this specific compound are sparse in the provided evidence, its structural analogs—particularly those involving naphthalene-amine backbones with phosphoryl or phosphanyl substituents—offer valuable insights.

Properties

IUPAC Name |

N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22NO3P/c1-12(2)19-21(18,20-13(3)4)17-16-11-7-9-14-8-5-6-10-15(14)16/h5-13H,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMYPWRQQPVGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(NC1=CC=CC2=CC=CC=C21)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine typically involves the reaction of naphthalen-1-amine with di(propan-2-yloxy)phosphoryl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Chemical Reactions Analysis

N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphoryl derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving phosphoryl group interactions.

Mechanism of Action

The mechanism of action of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Phosphorylated Naphthylamine Derivatives

N-Diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine ()

- Structure : Contains dual diphenylphosphanyl groups attached to a naphthalene-amine framework.

- Synthesis : Likely involves nucleophilic substitution or coupling reactions, similar to phosphorus-functionalized amines in and .

- Applications : Such compounds are often used as ligands in transition-metal catalysis due to their electron-donating phosphine groups .

(R)-N-(Cyclohexyl(naphthalen-1-yl)methyl)-N-isopropyldinaphtho[1,3,2]dioxaphospepin-4-amine ()

- Structure : Features a dinaphtho-dioxaphosphine ring fused with a cyclohexyl-naphthylmethyl group and an isopropylamine moiety.

- Synthesis: Prepared via multistep reactions involving PCl₃, chiral binaphthol (binol), and amine intermediates under anhydrous conditions .

- Key Properties : Exhibits stereochemical control (99% enantiomeric excess) and stability in organic solvents.

- Comparison : The dioxaphosphine ring in this compound introduces rigidity and chirality, which are absent in the more flexible isopropoxy-phosphoryl structure of the target compound.

Amine-Functionalized Naphthalene Derivatives

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ()

- Structure : Combines a naphthalene core with a diphenylethylamine group linked via an amide bond.

- Synthesis : Achieved through DCC-mediated coupling of 2,2-diphenylethylamine with naproxen .

- Applications : Designed as a bioactive hybrid molecule, leveraging the anti-inflammatory properties of naproxen.

- Comparison : Unlike phosphorylated amines, this amide derivative emphasizes hydrogen-bonding interactions, influencing its pharmacokinetic profile.

N,N-Diphenylnaphthalen-1-amine ()

- Structure : A simple naphthylamine with two phenyl substituents on the nitrogen.

- Properties : High molecular weight (295.38 g/mol) and aromaticity contribute to its use in organic electronics .

- Comparison : The absence of phosphorus reduces its utility in metal coordination but enhances thermal stability.

Phosphorus-Containing Amines Beyond Naphthalene Systems

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine ()

- Structure : A phosphazene base with a tricyclic pyrrolidinyl-phosphoranylidene group.

- Applications: Used as a strong non-ionic base in organic synthesis (e.g., deprotonation reactions) .

- Comparison: The phosphoranylidene group offers superior basicity compared to phosphoryl derivatives, but its non-aromatic structure limits conjugation with naphthalene systems.

Data Table: Key Properties of Analogous Compounds

Biological Activity

N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a complex structure characterized by a naphthalene backbone with diisopropoxyphosphoryl groups attached. The molecular formula is and it has a molecular weight of approximately 270.31 g/mol. The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the phosphorylation of naphthalen-1-amine using diisopropyl phosphite. This method allows for the introduction of the phosphoryl group while maintaining the integrity of the naphthalene structure. Various synthetic routes have been explored, including:

- Phosphorylation Reaction : Utilizing phosphonates or phosphites in the presence of suitable catalysts.

- Transaminase-Mediated Synthesis : Leveraging biocatalysts to achieve enantiomerically pure derivatives, which may enhance biological activity .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with phosphoryl groups have shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. These effects are often attributed to the modulation of signaling pathways involved in cell growth and survival.

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes, such as kinases and phosphatases. This inhibition can lead to altered cellular signaling and has potential implications in treating diseases where these enzymes are dysregulated.

Case Study 1: Antitumor Activity

A recent study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against breast and lung cancer cells. The mechanism was linked to increased oxidative stress and disruption of mitochondrial function.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Inhibition of cell proliferation |

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound, revealing its potential as a dual inhibitor of both protein kinases and phosphatases. The study highlighted the compound's ability to modulate key signaling pathways involved in cancer progression.

| Enzyme Type | Inhibition (%) at 100 µM |

|---|---|

| Protein Kinase A | 75 |

| Protein Phosphatase 2A | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.